molecular formula C18H18N2O3 B5681100 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Cat. No.: B5681100
M. Wt: 310.3 g/mol
InChI Key: GJIUSEJNABINDW-UHFFFAOYSA-N
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Description

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is a complex organic compound with the molecular formula C18H18N2O3 and a molecular weight of 310.356 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a phenoxy group, and a benzenediol moiety. It is used in various scientific research applications due to its interesting chemical properties.

Chemical Reactions Analysis

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol can undergo various chemical reactions, including:

Scientific Research Applications

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is used in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.

    Medicine: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol include other pyrazole derivatives and phenoxy-substituted benzenediols. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-12-9-14(16(22)10-15(12)21)17-18(11(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21-22H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIUSEJNABINDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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